molecular formula C20H21N3O4 B15154487 N-(1-acetyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide

N-(1-acetyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide

Cat. No.: B15154487
M. Wt: 367.4 g/mol
InChI Key: OEBZYPCGEPVXEG-UHFFFAOYSA-N
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Description

“N-(1-acetyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.

    Acetylation: The acetyl group can be introduced using acetic anhydride.

    Final Coupling: The final step involves coupling the quinoline derivative with phenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitro group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.

Biology

Quinoline derivatives are known for their antimicrobial and antimalarial activities. This compound might be investigated for similar biological activities.

Medicine

Industry

The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Molecular Targets and Pathways

    Enzymes: Inhibition of bacterial enzymes like DNA gyrase or topoisomerase.

    Cell Membrane: Disruption of cell membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug.

    Nitroquinoline: Similar structure with a nitro group.

Uniqueness

The presence of both the nitro group and the phenylacetamide moiety might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-acetyl-2-methyl-6-nitro-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C20H21N3O4/c1-13-11-20(22(15(3)25)16-7-5-4-6-8-16)18-12-17(23(26)27)9-10-19(18)21(13)14(2)24/h4-10,12-13,20H,11H2,1-3H3

InChI Key

OEBZYPCGEPVXEG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-])N(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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